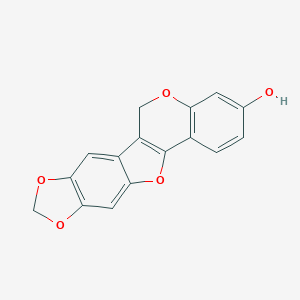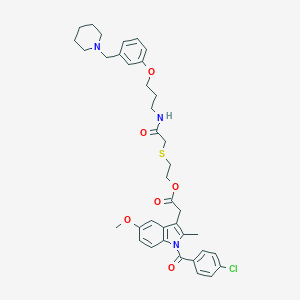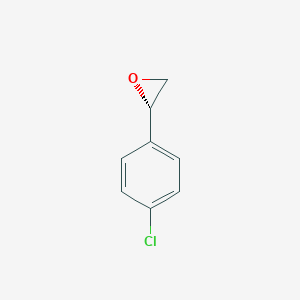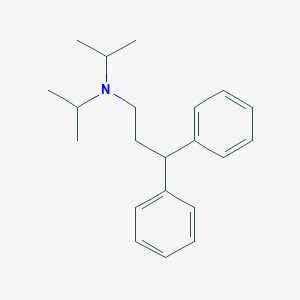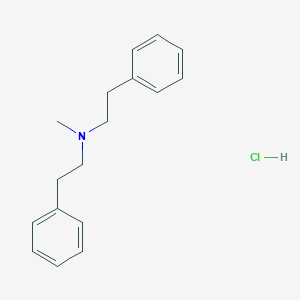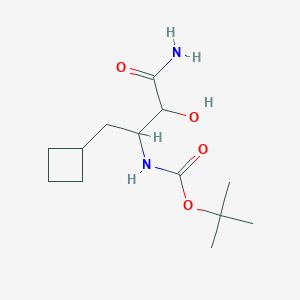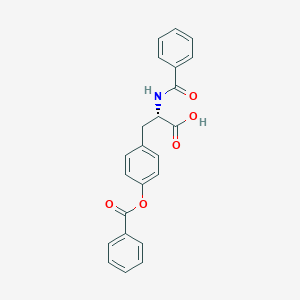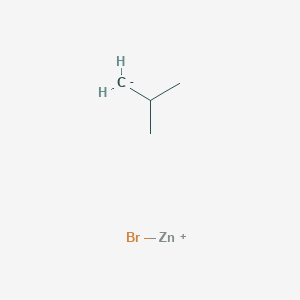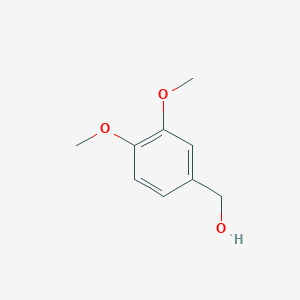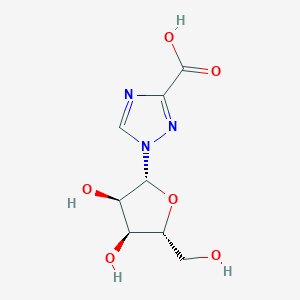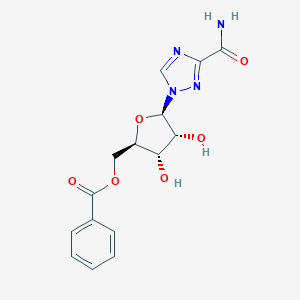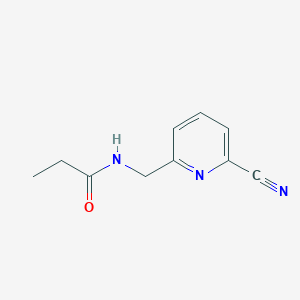
N-((6-cyanopyridin-2-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-cyanopyridin-2-yl)methyl)propionamide, also known as CPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMP is a small molecule that belongs to the class of amides and is widely used as a reagent in various chemical reactions.
Mecanismo De Acción
N-((6-cyanopyridin-2-yl)methyl)propionamide acts as a nucleophile in various chemical reactions, including amidation and acylation reactions. N-((6-cyanopyridin-2-yl)methyl)propionamide is also capable of forming covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions and enzyme activity. N-((6-cyanopyridin-2-yl)methyl)propionamide is highly reactive and can modify multiple amino acid residues within a protein, leading to changes in protein structure and function.
Efectos Bioquímicos Y Fisiológicos
N-((6-cyanopyridin-2-yl)methyl)propionamide has been shown to have a wide range of biochemical and physiological effects. N-((6-cyanopyridin-2-yl)methyl)propionamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N-((6-cyanopyridin-2-yl)methyl)propionamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((6-cyanopyridin-2-yl)methyl)propionamide has several advantages for use in lab experiments. N-((6-cyanopyridin-2-yl)methyl)propionamide is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. N-((6-cyanopyridin-2-yl)methyl)propionamide is also highly reactive, making it a useful tool for studying protein-ligand interactions and enzyme activity. However, N-((6-cyanopyridin-2-yl)methyl)propionamide has some limitations, including its high reactivity, which can lead to non-specific interactions with biomolecules. N-((6-cyanopyridin-2-yl)methyl)propionamide is also unstable in aqueous solutions, requiring careful control of reaction conditions and storage.
Direcciones Futuras
There are several future directions for the use of N-((6-cyanopyridin-2-yl)methyl)propionamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. N-((6-cyanopyridin-2-yl)methyl)propionamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Another potential application is in the development of new chemical probes for studying protein-ligand interactions and enzyme activity. N-((6-cyanopyridin-2-yl)methyl)propionamide is highly reactive and can modify multiple amino acid residues within a protein, making it a useful tool for studying protein structure and function. Finally, N-((6-cyanopyridin-2-yl)methyl)propionamide could be used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products. Overall, N-((6-cyanopyridin-2-yl)methyl)propionamide has significant potential for use in scientific research and drug discovery.
Métodos De Síntesis
N-((6-cyanopyridin-2-yl)methyl)propionamide is synthesized by reacting 6-cyanopyridine-2-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then treated with an amine such as methylamine to yield N-((6-cyanopyridin-2-yl)methyl)propionamide. The overall synthesis is a multistep process that requires careful control of reaction conditions and purification steps to obtain N-((6-cyanopyridin-2-yl)methyl)propionamide in high purity.
Aplicaciones Científicas De Investigación
N-((6-cyanopyridin-2-yl)methyl)propionamide has a wide range of applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. N-((6-cyanopyridin-2-yl)methyl)propionamide is used as a reagent in various chemical reactions, including amidation, acylation, and coupling reactions. N-((6-cyanopyridin-2-yl)methyl)propionamide is also used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products.
Propiedades
Número CAS |
135450-34-9 |
|---|---|
Nombre del producto |
N-((6-cyanopyridin-2-yl)methyl)propionamide |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-[(6-cyanopyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)12-7-9-5-3-4-8(6-11)13-9/h3-5H,2,7H2,1H3,(H,12,14) |
Clave InChI |
FIKTVAHTIUHTHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
SMILES canónico |
CCC(=O)NCC1=NC(=CC=C1)C#N |
Sinónimos |
Propanamide, N-[(6-cyano-2-pyridinyl)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



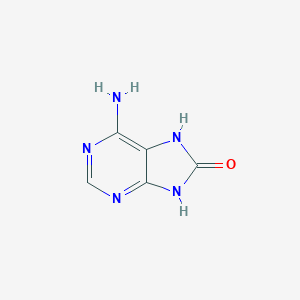
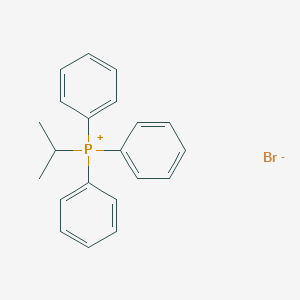
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
